Application Summary: This compound is used for the spectrophotometric determination of iron in acrylic polymers and fibers. It’s particularly valuable because it allows for the detection of iron without the need for ashing techniques, which can be tedious and error-prone .
Methods of Application: The method involves the reaction of iron(II) with 2-Nitroso-5-dimethylaminophenol in an ethylene carbonate-water mixture. The iron(II) complex with the compound is stable at about pH 9, and its absorbance can be measured at 760 nm .
Results: The results include the precise determination of parts per million (ppm) amounts of iron in the samples. The method is noted for its simplicity, rapidity, selectivity, precision, and sensitivity, with a molar absorptivity of
3.9×104 L mol−1 cm−13.9 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}3.9×104 L mol−1 cm−1
.2-Nitroso-5-dimethylaminophenol Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a CAS number of 41317-10-6. This compound is characterized by its nitroso group, which is attached to a dimethylaminophenol structure. It is commonly used in various applications, particularly in photochemistry and as a reagent in organic synthesis. The compound appears as a hygroscopic solid that decomposes upon heating and has a melting point exceeding 165°C .
There is no documented research available on the mechanism of action of NDMA-HCl. Without a known biological function, a mechanism of action is not applicable in this context.
The synthesis of 2-Nitroso-5-dimethylaminophenol Hydrochloride can be achieved through various methods, including:
2-Nitroso-5-dimethylaminophenol Hydrochloride finds applications in several fields:
Several compounds are structurally or functionally similar to 2-Nitroso-5-dimethylaminophenol Hydrochloride. Here are some examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Amino-2-nitrophenol | Contains an amino group on the phenolic ring | Used as a precursor for dyes and pharmaceuticals |
2-Nitroaniline | Nitro group attached to an aniline structure | Known for its use in dye synthesis |
4-Dimethylaminobenzaldehyde | Aldehyde functional group present | Used as a reagent in organic synthesis |
What sets 2-Nitroso-5-dimethylaminophenol Hydrochloride apart from these similar compounds is its specific combination of a nitroso group and a dimethylamino moiety, which provides unique reactivity patterns and applications in both photochemistry and organic synthesis. Its role as a light-sensitive agent distinguishes it from other compounds that may not exhibit such properties .